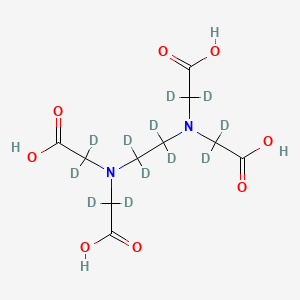

Ethylenediaminetetraacetic-d12 acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[bis[carboxy(dideuterio)methyl]amino]-1,1,2,2-tetradeuterioethyl]-[carboxy(dideuterio)methyl]amino]-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXVZYZYPLLWCC-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)N(C([2H])([2H])C(=O)O)C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C(=O)O)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583949 | |

| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203806-08-0 | |

| Record name | 2,2',2'',2'''-[(~2~H_4_)Ethane-1,2-diyldinitrilo]tetra(~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203806-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylenediaminetetraacetic-d12 Acid (EDTA-d12)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard in Quantitative Analysis

Ethylenediaminetetraacetic-d12 acid (EDTA-d12) is the deuterated analogue of Ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. In the realm of advanced analytical chemistry, particularly in chromatographic and mass spectrometric techniques, EDTA-d12 has carved a niche for itself as a high-fidelity internal standard. Its utility is paramount in the precise quantification of EDTA in complex matrices such as biological fluids and pharmaceutical formulations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the practical application of EDTA-d12 in robust analytical methodologies.

Physicochemical Properties and Synthesis of EDTA-d12

EDTA-d12 is structurally identical to EDTA, with the crucial exception that the twelve hydrogen atoms on the ethylene and acetate moieties are replaced with deuterium atoms. This isotopic substitution results in a predictable mass shift, which is the cornerstone of its application in mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C10H4D12N2O8 | [1] |

| Molecular Weight | 304.32 g/mol | [1] |

| Mass Shift from Unlabeled EDTA | +12 Da | |

| Appearance | White to off-white solid | |

| Isotopic Purity | Typically ≥98% | [2] |

The synthesis of EDTA-d12 is a specialized process undertaken by commercial stable isotope laboratories. While specific proprietary methods may vary, the general principle involves the use of deuterated starting materials in a synthetic route analogous to that of unlabeled EDTA. The industrial synthesis of EDTA typically involves the reaction of ethylenediamine with formaldehyde and a cyanide source.[3] For the deuterated version, deuterated ethylenediamine and/or deuterated formaldehyde would be employed.

The Critical Role of EDTA-d12 as an Internal Standard

In quantitative analysis, particularly with techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is indispensable for correcting for variations in sample preparation, injection volume, and instrument response.[4] A deuterated internal standard is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction and chromatographic separation.[4] However, its different mass allows for independent detection by the mass spectrometer.

Diagram: The Principle of Using a Deuterated Internal Standard in LC-MS/MS

Caption: Workflow for quantitative analysis using a deuterated internal standard.

A Validated LC-MS/MS Methodology for the Quantification of EDTA in Human Plasma

This section outlines a representative, field-proven protocol for the determination of EDTA in human plasma using EDTA-d12 as an internal standard. This method is particularly relevant for clinical research and drug development settings where EDTA is used as an anticoagulant in blood collection tubes and its potential interference or presence needs to be accurately quantified.

Preparation of Stock and Working Solutions

-

EDTA Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDTA and dissolve in 10 mL of deionized water.

-

EDTA-d12 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of EDTA-d12 and dissolve in 10 mL of deionized water.

-

Working Standard Solutions: Serially dilute the EDTA stock solution with a surrogate matrix (e.g., EDTA-free plasma or a buffered aqueous solution) to prepare a series of calibration standards.

-

Internal Standard Working Solution (10 µg/mL): Dilute the EDTA-d12 stock solution with deionized water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[5]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL EDTA-d12 internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

Caption: Step-by-step sample preparation protocol.

LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Sciex Triple Quad 6500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The following transitions are based on the protonated precursor ions [M+H]+.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| EDTA (Quantifier) | 293.2 | 160.1 | 25 |

| EDTA (Qualifier) | 293.2 | 132.1 | 30 |

| EDTA-d12 (Internal Standard) | 305.2 | 168.1 | 25 |

Note: The qualifier transition provides an additional layer of confirmation for the identity of the analyte.

Method Validation and Performance Characteristics

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters are summarized below, with typical acceptance criteria for regulated bioanalysis.

| Validation Parameter | Typical Acceptance Criteria | Representative Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 5 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: 3.1-7.8%; Inter-day: 4.5-9.2% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable limits |

Conclusion: Ensuring Data Integrity with EDTA-d12

This compound is an indispensable tool for researchers, scientists, and drug development professionals who require accurate and precise quantification of EDTA. Its use as an internal standard in LC-MS/MS methodologies, as detailed in this guide, provides a self-validating system that corrects for analytical variability, thereby ensuring the highest level of data integrity. The implementation of a well-validated method employing EDTA-d12 is a critical step in producing reliable results for regulatory submissions, clinical trials, and fundamental research.

References

-

Agilent Technologies. (2020). Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior sample preparation. Retrieved from [Link]

- Miller, M. L., McCord, B. R., Martz, R., & Budowle, B. (1997). The analysis of EDTA in dried bloodstains by electrospray LC-MS-MS and ion chromatography. Journal of analytical toxicology, 21(7), 521–528.

-

ChemEurope. (n.d.). Synthesis of EDTA. Retrieved from [Link]

-

Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

-

A.D.L.E.R., V. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC.org. Retrieved from [Link]

- Patel, A., & Patel, A. (2022). Review on Determination of EDTA in Various Products and Water by Different Analytical Methods. International Journal of Pharmaceutical and Phytopharmacological Research, 24(4).

- Lowe, S. L., Japp, M., & W-C, S. (2005). Monitoring EDTA and endogenous metabolite biomarkers from serum with mass spectrometry.

- Gubarev, Y. A., Peresypkin, A. V., & Rodchenkov, G. M. (2020). Rapid qualitative and quantitative HPLC/MS analysis of ethylenediaminetetraacetic acid in a pharmaceutical product without prior sample preparation. Journal of Applied Pharmaceutical Science, 10(03), 080-086.

-

Chromatography Forum. (2007, January 26). EDTA in mobile phase. Retrieved from [Link]

-

ResolveMass. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- Jian, W., Edom, R. W., & Weng, N. (2016). The AAPS Journal, 18(1), 1-5.

-

CMU. (2023, April 2). Easy EDTA Blood Test: How to Prepare & Results. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethylenediaminetetraacetic-d12 Acid: Properties, Structure, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopic Labeling in Advancing Analytical Precision

In the landscape of modern analytical chemistry and drug development, the pursuit of precision and accuracy is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in achieving this goal, and among them, Ethylenediaminetetraacetic-d12 acid (EDTA-d12) holds a significant position. This deuterated analog of the well-known chelating agent, Ethylenediaminetetraacetic acid (EDTA), offers researchers a powerful tool for quantitative analysis, particularly in the fields of mass spectrometry and nuclear magnetic resonance spectroscopy.

This technical guide provides a comprehensive overview of the core properties, structure, and applications of EDTA-d12. Moving beyond a simple recitation of facts, this document delves into the causality behind its utility, offering field-proven insights for its effective implementation in a laboratory setting.

The Molecular Architecture and Isotopic Advantage of EDTA-d12

EDTA-d12 is a synthetic polyamino carboxylic acid in which twelve hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is the cornerstone of its utility in quantitative analysis. The chemical structure of EDTA-d12 is identical to that of EDTA, with the exception of the deuterium atoms on the ethylene and acetate moieties.

The primary industrial synthesis of EDTA involves the reaction of ethylenediamine with formaldehyde and a cyanide source, followed by acidification.[1][2] The synthesis of EDTA-d12 follows a similar principle, utilizing deuterated precursors to achieve the desired isotopic labeling. This targeted incorporation of deuterium results in a molecule with a higher molecular weight than its non-labeled counterpart, a key characteristic exploited in mass spectrometry.

Physicochemical Properties of EDTA-d12

The physicochemical properties of EDTA-d12 are largely similar to those of unlabeled EDTA, with the primary difference being its molecular weight. A comprehensive understanding of these properties is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₄D₁₂N₂O₈ | [3] |

| Molecular Weight | 304.32 g/mol | [3][4] |

| CAS Number | 203806-08-0 | [3] |

| Appearance | White crystalline powder/solid | [4][5] |

| Melting Point | 250 °C (decomposes) | [4] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Solubility | ||

| Water | Slightly soluble in cold water, more soluble in boiling water. Soluble in alkaline solutions (e.g., NaOH, Na₂CO₃, NH₃ solution). | [6] |

| Organic Solvents | Generally insoluble in common organic solvents like ethanol. Solubility can be increased in the presence of a base. | [6][7] |

| pKa Values | Similar to EDTA: pKa1=2.0, pKa2=2.67, pKa3=6.16, pKa4=10.26 (for the four carboxylic acid groups) and two additional values for the two amino groups. | [8] |

| Stability | Stable as a solid and in aqueous solution. Can be decomposed by strong oxidizing agents. | [9] |

Core Applications in Research and Drug Development

The primary utility of EDTA-d12 lies in its application as an internal standard in quantitative analytical methods. Its chemical similarity to the analyte of interest, combined with its distinct mass, makes it an ideal tool for correcting for variability during sample preparation and analysis.

Internal Standard in Mass Spectrometry (LC-MS/MS)

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), EDTA-d12 is a valuable internal standard for the quantification of unlabeled EDTA and other analytes in complex matrices such as plasma, serum, and urine.[10] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.[11][12][13]

Causality Behind Experimental Choices: The nearly identical physicochemical properties of EDTA-d12 and EDTA ensure they behave similarly during sample extraction, chromatographic separation, and ionization. This parallel behavior allows the ratio of the analyte signal to the internal standard signal to remain constant, even if there are variations in sample recovery or matrix-induced ion suppression or enhancement.

Experimental Protocol: Quantification of an Analyte in Human Plasma using EDTA-d12 as an Internal Standard

This protocol provides a general framework for the use of EDTA-d12 as an internal standard in a therapeutic drug monitoring (TDM) context.[14][15][16]

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of EDTA-d12 in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the analyte stock solution with drug-free human plasma to prepare calibration standards at a range of concentrations covering the expected therapeutic window.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation:

-

To 50 µL of each calibration standard, QC sample, and unknown patient plasma sample, add 150 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing a known concentration of EDTA-d12.

-

Vortex mix the samples for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot (e.g., 10 µL) of the prepared sample onto a suitable LC column (e.g., C18).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both the analyte and EDTA-d12 in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and EDTA-d12.

-

Calculate the ratio of the analyte peak area to the EDTA-d12 peak area.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Internal Standard in Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the concentration of a substance in a solution.[17][18][19] EDTA-d12 can serve as an internal standard in qNMR, provided its signals do not overlap with those of the analyte.[10][20]

Causality Behind Experimental Choices: In qNMR, the integral of a signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of an internal standard like EDTA-d12, the concentration of the analyte can be determined by comparing the integrals of their respective signals. The use of a deuterated standard can be advantageous in proton NMR as it will not introduce additional proton signals that could complicate the spectrum.

Experimental Protocol: General Procedure for qNMR using an Internal Standard

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte and the EDTA-d12 internal standard.

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all signals, which is critical for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the concentration of the analyte using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

Where:

-

C_analyte = Concentration of the analyte

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons giving rise to the analyte signal

-

I_IS = Integral of the internal standard signal

-

N_IS = Number of protons giving rise to the internal standard signal (for EDTA-d12 in ¹H NMR, this would be the remaining non-deuterated protons)

-

MW_analyte = Molecular weight of the analyte

-

MW_IS = Molecular weight of the internal standard

-

m_IS = Mass of the internal standard

-

V = Volume of the solvent

-

Use in Pharmacokinetic Studies

EDTA-d12 can be employed as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of EDTA itself or drugs that are co-administered with it.[21][22][23] By administering a known dose of EDTA-d12 and collecting biological samples over time, the concentration of the deuterated compound can be measured using LC-MS/MS, providing valuable insights into its pharmacokinetic profile.

Conclusion: A Versatile Tool for Modern Research

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its utility as a stable isotope-labeled internal standard in mass spectrometry and NMR spectroscopy enables highly accurate and precise quantification of analytes in complex matrices. A thorough understanding of its physicochemical properties and the principles behind its application is crucial for its effective implementation in the laboratory. By leveraging the unique advantages of isotopic labeling, EDTA-d12 will continue to play a vital role in advancing analytical chemistry and contributing to the development of new and improved therapeutics.

References

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Available from: [Link]

-

Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. PubMed Central (PMC). Available from: [Link]

-

Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. MDPI. Available from: [Link]

-

Synthesis of EDTA. chm.bris.ac.uk. Available from: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]

-

A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis. Spandidos Publications. Available from: [Link]

-

EDTA 9 synthesis and selected applications. Biblioteka Nauki. Available from: [Link]

-

Effect of the anticoagulant ethylenediamine tetra-acetic acid (EDTA) on the estimation of pharmacokinetic parameters: A case study with tigecycline and ciprofloxacin. PubMed. Available from: [Link]

-

Synthesis of EDTA. chm.bris.ac.uk. Available from: [Link]

-

Quantitative NMR Methods in Metabolomics. PubMed Central (PMC). Available from: [Link]

-

Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays. PubMed. Available from: [Link]

-

Therapeutic drug monitoring and LC-MS/MS. PubMed. Available from: [Link]

-

Freeze–thaw stability for EDTA-plasma is shown for (A) 12-and (B) 11-.... ResearchGate. Available from: [Link]

-

Effect of the Chelating Agent Alendronic Acid versus EDTA on the Physicochemical Properties of Dentine. PubMed Central (PMC). Available from: [Link]

-

NMR Based Methods for Metabolites Analysis. PubMed Central (PMC). Available from: [Link]

-

Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049. PubChem. Available from: [Link]

-

Pharmacokinetic studies of ethylediaminetetraacetic acid (EDTA) in rats. PubMed. Available from: [Link]

-

NMR-Based Metabolomics. Pure. Available from: [Link]

-

EDTA 9 synthesis and selected applications. Biblioteka Nauki. Available from: [Link]

-

(PDF) Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs. ResearchGate. Available from: [Link]

-

(PDF) Evaluation of sample preparation protocols for quantitative NMR-based metabolomics. ResearchGate. Available from: [Link]

-

(PDF) 72- Analytical Profile of Edetic Acid (EDTA). ResearchGate. Available from: [Link]

-

The influence of EDTA and citrate anticoagulant addition to human plasma on information recovery from NMR-based metabolic profiling studies.. Semantic Scholar. Available from: [Link]

-

Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs. PubMed Central (PMC). Available from: [Link]

-

Metabolomic Quality Assessment of EDTA Plasma and Serum Samples. PubMed. Available from: [Link]

-

Changes in the metabolomic profiles caused by the storage of EDTA blood.... ResearchGate. Available from: [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PubMed Central (PMC). Available from: [Link]

-

Integrated Exposomics/Metabolomics for Rapid Exposure and Effect Analyses. PubMed Central (PMC). Available from: [Link]

-

EDTA solution : r/chemistry. Reddit. Available from: [Link]

-

Disodium EDTA solubility in Ethanol (99%) ?. ResearchGate. Available from: [Link]

Sources

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. scbt.com [scbt.com]

- 4. This compound D 98atom 203806-08-0 [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

- 13. myadlm.org [myadlm.org]

- 14. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 20. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 21. Effect of the anticoagulant ethylenediamine tetra-acetic acid (EDTA) on the estimation of pharmacokinetic parameters: A case study with tigecycline and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetic studies of ethylediaminetetraacetic acid (EDTA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

A-Z of Deuterium-Labeled Ethylenediaminetetraacetic Acid: A Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of deuterium-labeled Ethylenediaminetetraacetic acid (EDTA), a critical tool in modern research and pharmaceutical development. It is designed for scientists and professionals who require a deep technical understanding of this compound's synthesis, characterization, and, most importantly, its application in generating robust and reliable data. We will move beyond simple descriptions to explain the fundamental causality behind its use, ensuring that every protocol is a self-validating system for scientific integrity.

Introduction: The Significance of Isotopic Labeling and EDTA's Role

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent, meaning it can form stable complexes with metal ions.[1][2][3] This property makes it indispensable in various fields, from preventing degradation of active pharmaceutical ingredients (APIs) by sequestering metal ions to its use in chelation therapy for heavy metal poisoning.[1][2][4]

When hydrogen atoms in the EDTA molecule are replaced with their stable, heavier isotope, deuterium (D), we create deuterium-labeled EDTA (often denoted as EDTA-d12 when all twelve methylene hydrogens are replaced).[5] This seemingly subtle change—the addition of a neutron to each hydrogen atom—does not alter the chemical properties of EDTA but provides a distinct mass signature that is invaluable for highly sensitive analytical techniques like mass spectrometry (MS).[6][7]

The primary advantage of using deuterium-labeled compounds lies in the Kinetic Isotope Effect (KIE) and their utility as internal standards . The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve breaking this bond. This has profound implications in drug development for enhancing metabolic stability.[8][9][10] However, for a metabolically stable molecule like EDTA, its most powerful application is as an internal standard in quantitative bioanalysis.[5][6][11]

Synthesis and Characterization of Deuterium-Labeled EDTA

Synthesis Overview

The industrial synthesis of EDTA typically involves the reaction of ethylenediamine with formaldehyde and a cyanide source.[12] To produce deuterium-labeled EDTA, deuterated starting materials are incorporated into this process. For example, deuterated formaldehyde (CD₂O) and deuterated cyanide can be used. A common route involves the use of deuterated building blocks to construct the final molecule, ensuring high levels of isotopic enrichment.

-

Key Reactants: Ethylenediamine, Deuterated Formaldehyde (CD₂O), Sodium Cyanide, Deuterated Water (D₂O).

-

General Approach: The synthesis involves the cyanomethylation of ethylenediamine using deuterated reagents. The resulting deuterated tetrasodium salt is then acidified to yield the final deuterium-labeled EDTA acid.[12]

Quality Control and Characterization

Ensuring the quality of deuterium-labeled EDTA is paramount for its use in regulated bioanalysis. The two most critical parameters are chemical purity and isotopic purity .

-

Chemical Purity: This is assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The goal is to ensure that no significant impurities are present that could interfere with the analysis.

-

Isotopic Purity: This determines the percentage of molecules that are fully labeled with deuterium. It is a critical parameter, as the presence of unlabeled EDTA in the internal standard can artificially inflate the measured concentration of the analyte.[13] High-resolution mass spectrometry (HRMS) is the gold standard for determining isotopic purity.[14][15] NMR spectroscopy can also be used to confirm the positions of deuterium labeling.

Table 1: Typical Specifications for Research-Grade EDTA-d12

| Parameter | Specification | Analytical Method | Rationale |

| Chemical Purity | >98% | HPLC, NMR | Ensures that the standard is free from contaminants that could interfere with the assay. |

| Isotopic Purity | >98 atom % D | Mass Spectrometry | Guarantees a minimal contribution of the internal standard's signal to the analyte's signal.[13] |

| Molecular Weight | ~304.32 g/mol | Mass Spectrometry | Confirms the incorporation of 12 deuterium atoms (mass shift of +12 compared to unlabeled EDTA).[16] |

Core Application: The Gold Standard Internal Standard in Bioanalysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added at a known concentration to all samples, including calibrators and quality controls.[17][18] The IS is used to correct for variability during sample processing and analysis.

A stable isotope-labeled (SIL) internal standard, such as EDTA-d12, is considered the ideal choice.[13][19]

Why is Deuterium-Labeled EDTA the Ideal Internal Standard?

-

Co-elution: It is chemically identical to the unlabeled analyte, meaning it will behave in the exact same way during chromatographic separation, eluting at the same retention time.[19][20]

-

Similar Ionization Efficiency: It experiences the same degree of ionization efficiency and potential matrix effects in the mass spectrometer's ion source.

-

Accounts for Extraction Variability: Any loss of analyte during the sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of the IS.

This near-perfect emulation of the analyte's behavior allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the IS signal remains constant even if absolute signal intensities fluctuate.

Workflow Diagram: Bioanalytical Quantification Using EDTA-d12

Caption: Workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Experimental Protocol: Quantification of EDTA in Human Plasma

This protocol outlines a validated method for quantifying EDTA in plasma, a common requirement in pharmacokinetic studies or in cases of suspected evidence tampering in forensic science.[21]

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of unlabeled EDTA and EDTA-d12 in deionized water.

- Serially dilute the EDTA stock solution with a surrogate matrix (e.g., 50/50 methanol/water) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

- Prepare Quality Control (QC) samples at low, medium, and high concentrations.

- Dilute the EDTA-d12 stock solution to a final working concentration of 100 ng/mL. This will be the internal standard spiking solution.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the 100 ng/mL EDTA-d12 working solution and vortex briefly.

- Add 400 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the sample in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% methanol with 0.1% formic acid).

3. LC-MS/MS Analysis:

- LC System: A standard HPLC or UPLC system.

- Column: A C18 reversed-phase column is suitable.

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is often used for EDTA analysis.[21][22]

- Ionization: Electrospray Ionization (ESI).

- MRM Transitions: Monitor specific parent-to-daughter ion transitions. For example:

- EDTA (unlabeled): m/z 291.1 → m/z 159.1

- EDTA-d12 (labeled): m/z 303.1 → m/z 169.1

4. Data Analysis and Validation:

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

- The method should be validated according to regulatory guidelines (e.g., FDA M10 guidance), assessing for selectivity, accuracy, precision, recovery, and stability.[13]

Advanced Applications and Considerations

Beyond its role as an internal standard, deuterium-labeled EDTA has applications in:

-

Drug Delivery Systems: EDTA can be incorporated into drug delivery systems like liposomes.[23] Labeled versions can be used to track the stability and fate of the delivery vehicle itself.

-

Metabolomics and Flux Analysis: While EDTA itself is not extensively metabolized, the principles of using deuterated compounds are central to metabolic flux analysis, where D₂O is used to trace the incorporation of deuterium into various biomolecules over time.[7]

-

Pharmacokinetic Studies: Deuterated drugs can exhibit altered pharmacokinetic profiles due to the kinetic isotope effect.[8][10] While not the primary use for EDTA, this is a major area of drug development where deuterium labeling is key.[6][11]

Conclusion

Deuterium-labeled Ethylenediaminetetraacetic acid is more than just a reagent; it is an enabling technology for high-precision quantitative science. Its primary role as a stable isotope-labeled internal standard in mass spectrometry is foundational to obtaining accurate, reliable, and reproducible data in pharmaceutical development, clinical diagnostics, and forensic analysis. By behaving nearly identically to its unlabeled counterpart throughout the analytical process, it provides an unparalleled level of self-validation for the quantification of EDTA in complex biological matrices. Understanding the principles behind its synthesis, characterization, and application is essential for any researcher aiming to achieve the highest standards of scientific integrity in their work.

References

-

Buteau, K. C. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Hospital Pharmacy, 53(3), 163–166. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6204. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 633–652. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

-

Zhang, Y., et al. (2018). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. International Journal of Nanomedicine, 13, 6205–6217. [Link]

-

Understanding EDTA: The Versatile Chelating Agent. (2026). Oreate. [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

What is the mechanism of Disodium edetate?. (2024). Patsnap Synapse. [Link]

-

Gu, H., et al. (2012). Spectrally accurate quantitative analysis of isotope-labeled compounds. Analytical Chemistry, 84(21), 9450–9457. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Analytical and Bioanalytical Chemistry, 391(6), 2025–2029. [Link]

-

isotopically labeled compounds: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy. [Link]

-

El-Aneed, A., et al. (2021). Isotopically-Labeled Compounds: Recent Advances and Emerging Topics in Synthesis and Applications. Elsevier. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

Ethylenediaminetetraacetic acid. (n.d.). Wikipedia. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]

-

Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

-

Bertho, A., et al. (2015). Direct analysis of ethylenediaminetetraacetic acid (EDTA) on concrete by reactive-desorption electrospray ionization mass spectrometry. Analyst, 140(22), 7662–7668. [Link]

-

Synthesis of EDTA. (n.d.). University of Wisconsin-Madison. [Link]

-

Monitoring EDTA and endogenous metabolite biomarkers from serum with mass spectrometry. (2025). ResearchGate. [Link]

-

Ryczkowski, J. (2001). EDTA: synthesis and selected applications. Annales Universitatis Mariae Curie-Sklodowska, Sectio AA, Chemia, 56, 1. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Understanding EDTA: The Versatile Chelating Agent - Oreate AI Blog [oreateai.com]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 13. fda.gov [fda.gov]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. isotope.com [isotope.com]

- 17. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 18. fda.gov [fda.gov]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Direct analysis of ethylenediaminetetraacetic acid (EDTA) on concrete by reactive-desorption electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of EDTA-d12

An In-depth Technical Guide to Ethylenediaminetetraacetic-d12 Acid (EDTA-d12)

Authored by: A Senior Application Scientist

Abstract

This compound (EDTA-d12) is the deuterium-labeled analogue of the ubiquitous chelating agent, EDTA. While its fundamental chemical behavior as a chelator mirrors that of its unlabeled counterpart, the incorporation of twelve deuterium atoms imparts a critical mass shift, establishing EDTA-d12 as an indispensable tool in modern analytical chemistry. This guide provides an in-depth exploration of the physical and chemical properties of EDTA-d12, focusing on the principles that underpin its primary application as a high-fidelity internal standard for quantitative mass spectrometry. We will delve into its structural characteristics, chemical stability, and provide a validated workflow for its use in bioanalytical assays, offering researchers and drug development professionals a comprehensive resource for leveraging this stable isotope-labeled standard.

Introduction: Beyond Chelation

Ethylenediaminetetraacetic acid (EDTA) is universally recognized for its capacity to sequester di- and trivalent metal cations, a property that has cemented its role in industries ranging from food preservation to medicine.[1][2][] Its deuterated form, EDTA-d12, retains this potent chelating ability but is primarily valued for a different reason: its isotopic purity and mass stability.[4]

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the greatest challenge is accounting for sample loss during preparation and variability in instrument response (e.g., matrix effects). A stable isotope-labeled (SIL) internal standard is the gold standard solution to this problem.[5] EDTA-d12 serves this role perfectly for the quantification of unlabeled EDTA. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer.[5] However, its increased mass allows it to be distinguished and measured independently, providing a reliable basis for accurate quantification of the target analyte.[4][5]

Core Physicochemical Properties

The utility of EDTA-d12 as an internal standard is directly derived from its well-defined physical and chemical characteristics.

Physical Properties

The fundamental physical data for EDTA-d12 are summarized in the table below. These properties are critical for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 203806-08-0 | [6][7][8] |

| Molecular Formula | C₁₀D₁₂H₄N₂O₈ | [6][9] |

| Molecular Weight | 304.32 g/mol | [6][7][8][10] |

| Appearance | White to off-white solid | [4][10] |

| Melting Point | ~250 °C (with decomposition) | [8][10] |

| Isotopic Purity | Typically ≥98 atom % D | [7][8][10] |

| Mass Shift from Unlabeled | M+12 | [8][10] |

Chemical Properties and Stability

-

Chelation Chemistry : EDTA-d12 is a hexadentate ligand, meaning it binds to a central metal ion through six points of attachment (two nitrogen atoms and four carboxylate groups).[2][11] This forms exceptionally stable, water-soluble complexes with most di- and trivalent metal ions, effectively mirroring the chemistry of unlabeled EDTA.[2][4] This property is crucial, as any metal-binding interactions experienced by the analyte in a complex matrix will also be experienced by the EDTA-d12 standard.

-

Stability and Storage : EDTA-d12 is a chemically stable solid. For long-term integrity, it should be stored at room temperature, protected from light and moisture.[7] Stock solutions prepared in appropriate solvents can be stored at -20°C or -80°C for extended periods, though stability testing for the specific matrix is recommended.[4]

-

Solubility : Similar to its parent compound, EDTA-d12 acid is only slightly soluble in cold water and insoluble in most organic solvents.[1] Its solubility increases significantly in alkaline solutions, such as those prepared with sodium hydroxide or ammonium hydroxide, due to the deprotonation of its carboxylic acid groups.[1]

The Principle of Isotopic Dilution: A Logical Framework

The core value of EDTA-d12 lies in the principle of isotopic dilution. By adding a known quantity of the labeled standard to a sample containing an unknown quantity of the unlabeled analyte, the ratio of the two can be measured with high precision by a mass spectrometer. Since the standard and analyte behave identically during extraction and analysis, this ratio remains constant regardless of sample loss. This allows for the accurate back-calculation of the original analyte concentration.

Sources

- 1. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 2. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. scbt.com [scbt.com]

- 7. isotope.com [isotope.com]

- 8. This compound D 98atom 203806-08-0 [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound D 98atom 203806-08-0 [sigmaaldrich.com]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

A Technical Guide to Ethylenediaminetetraacetic-d12 Acid (EDTA-d12)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the CAS Number

For the seasoned researcher, a Chemical Abstracts Service (CAS) number is more than a mere identifier; it is the gateway to a molecule's story, its properties, and its potential. The CAS number for Ethylenediaminetetraacetic-d12 acid is 203806-08-0 .[1][2] This guide moves beyond this primary identifier to provide a comprehensive technical overview of this deuterated chelating agent. As a stable isotope-labeled analogue of the widely used Ethylenediaminetetraacetic acid (EDTA), EDTA-d12 is an indispensable tool in modern analytical chemistry, particularly in quantitative mass spectrometry-based assays that are critical to drug development and proteomics research.

This document will elucidate the core chemical properties of EDTA-d12, its mechanism of action, and its synthesis. More importantly, it will provide field-proven insights into its application, explaining the causality behind its use as an internal standard and tracer, grounded in the principles of analytical chemistry and pharmacokinetics.

Core Identification and Physicochemical Properties

EDTA-d12 is the deuterated form of EDTA, where twelve hydrogen atoms have been replaced by deuterium. This isotopic substitution is the source of its utility in analytical methods that can differentiate molecules based on mass.

| Property | Value | Source(s) |

| CAS Number | 203806-08-0 | [2][3] |

| Unlabeled CAS No. | 60-00-4 | [3][4] |

| Molecular Formula | C₁₀D₁₂H₄N₂O₈ | [2] |

| Linear Formula | (HO₂CCD₂)₂N(CD₂)₂N(CD₂CO₂H)₂ | |

| Molecular Weight | 304.32 g/mol | [2][3] |

| Synonyms | EDTA-d12 | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~250 °C (decomposes) | |

| Isotopic Purity | ≥98 atom % D | |

| Mass Shift vs. Unlabeled | M+12 |

The Principle of Chelation: Mechanism of Action

The functionality of both EDTA and its deuterated analogue stems from their ability to act as a powerful hexadentate ligand. The molecule possesses six binding sites—two nitrogen atoms and four carboxylate groups—that can wrap around and form highly stable, water-soluble complexes with polyvalent metal cations (e.g., Ca²⁺, Fe³⁺, Pb²⁺, Mg²⁺).[5][6] This process, known as chelation, effectively sequesters the metal ion, preventing it from participating in other reactions.[7]

The deuterium substitution in EDTA-d12 does not alter its chelating properties. Its utility lies in being chemically identical to the native EDTA, allowing it to serve as a perfect analytical counterpart, while being mass-shifted for unambiguous detection.[8]

Caption: Chelation of a metal ion (Mⁿ⁺) by EDTA-d12.

Synthesis and Isotopic Labeling

The industrial synthesis of standard EDTA typically involves the reaction of ethylenediamine, formaldehyde, and a cyanide source like sodium cyanide.[5] This process, known as the Bersworth reaction, yields the tetrasodium salt of EDTA, which can then be acidified to produce the final acid form.[6]

The synthesis of this compound follows the same chemical pathway but utilizes deuterated precursors. The key to achieving the desired M+12 mass shift is the strategic incorporation of deuterium into the starting materials. This ensures that the resulting molecule has deuterium atoms at the specified positions, providing the isotopic purity required for its use in sensitive analytical applications.

Applications in Research and Drug Development

The primary value of EDTA-d12 for scientists lies in its application as an internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4][8]

The Ideal Internal Standard for Mass Spectrometry

In quantitative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is added in a known, fixed amount to every sample, calibrator, and quality control sample. The IS is used to correct for variability in sample preparation and instrument response.

Why EDTA-d12 is superior:

-

Co-elution: Being chemically identical to the endogenous analyte (unlabeled EDTA), EDTA-d12 co-elutes during chromatographic separation. This means it experiences the exact same matrix effects and ionization suppression or enhancement in the mass spectrometer's source, providing the most accurate correction.[9]

-

Physicochemical Similarity: It behaves identically during sample extraction, workup, and storage, correcting for any analyte loss during these steps.

-

Mass Differentiation: It is easily distinguished from the unlabeled analyte by the mass spectrometer due to its +12 Dalton mass difference. This allows for simultaneous and independent measurement of both compounds.[10][11]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis and is a cornerstone of many regulated drug development assays.[12][13]

Workflow for Quantitative Analysis using EDTA-d12

The following workflow is a standard protocol for quantifying a target analyte (in this case, unlabeled EDTA) in a complex matrix like plasma or urine.

Caption: Quantitative analysis workflow using EDTA-d12 as an internal standard.

Experimental Protocol: Quantification of EDTA in Plasma

This protocol provides a generalized methodology for using EDTA-d12 in a bioanalytical context.

-

Preparation of Standards:

-

Prepare a stock solution of unlabeled EDTA and EDTA-d12 (Internal Standard) in a suitable solvent (e.g., water).

-

Create a series of calibration standards by spiking blank plasma with varying known concentrations of unlabeled EDTA.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the EDTA-d12 working solution to every tube and vortex briefly. This ensures a consistent concentration of the internal standard across all samples.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable LC column (e.g., a C18 column).

-

Develop a gradient elution method to separate EDTA from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled EDTA and EDTA-d12.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Plot the peak area ratios of the calibration standards against their known concentrations to generate a calibration curve.

-

Determine the concentration of EDTA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Other Applications

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are used as tracers to study the metabolic fate of drugs. The kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond, can be leveraged to alter metabolic pathways, potentially improving a drug's pharmacokinetic profile.[4][14][15]

-

Metal Chelation Research: The isotopic label allows researchers to trace and quantify the interaction of EDTA with metal ions in complex biological systems using techniques like NMR without interference from endogenous EDTA.[8]

-

Stabilizer in Formulations: While unlabeled EDTA is widely used as a stabilizer in pharmaceutical products to chelate trace metals that catalyze degradation, EDTA-d12 can be used in formulation studies to precisely quantify the amount of stabilizer remaining over time.[16][]

Safety, Handling, and Storage

-

Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: EDTA-d12 should be stored at room temperature, protected from light and moisture to ensure its long-term stability and isotopic purity.[3]

Conclusion

This compound (CAS No. 203806-08-0) is a powerful analytical tool whose value is derived directly from its isotopic purity and its chemical equivalence to its unlabeled counterpart. For researchers in drug development and the life sciences, it provides the precision and reliability required for robust quantitative bioanalysis. Its application as an internal standard in mass spectrometry represents a gold-standard methodology, enabling accurate quantification by compensating for experimental variability. Understanding the principles behind its use—from chelation to isotopic labeling—allows scientists to fully leverage its capabilities in their research endeavors.

References

- Title: ETHYLENEDIAMINETETRAACE...

- Title: this compound | CAS 203806-08-0 | SCBT Source: Santa Cruz Biotechnology URL

- Title: this compound D 98atom 203806-08-0 Source: Sigma-Aldrich URL

- Title: Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling Source: PMC - NIH URL

- Title: ETHYLENEDIAMINETETRAACE...

- Title: Ethylenediaminetetraacetic acid-d12 (EDTA-d12)

- Title: Ethylenediaminetetraacetic acid - Wikipedia Source: Wikipedia URL

- Title: Stable Isotope Labeling Strategies Source: UWPR URL

- Title: Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs Source: PubMed URL

- Title: Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs Source: bioRxiv URL

- Title: Labeling Methods in Mass Spectrometry Based Quantitative Proteomics Source: PDF URL

- Title: Synthesis of EDTA Source: Unknown URL

- Title: Buy this compound | 203806-08-0 Source: Smolecule URL

- Title: EDTA (D₁₂, 98%)

- Title: EDTA synthesis and selected applications Source: Biblioteka Nauki URL

- Title: Disodium EDTA Uses in Pharmaceuticals | Benefits & Applications Source: Chemignition URL

- Title: Application of EDTA in experimental research and molecular biology Source: BOC Sciences URL

- Source: foodadditives.

- Title: Application of deuterium in research and development of drugs | Request PDF Source: ResearchGate URL

- Title: Clinical Application and Synthesis Methods of Deuterated Drugs Source: ResearchGate URL

Sources

- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. isotope.com [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. foodsweeteners.com [foodsweeteners.com]

- 8. Buy this compound | 203806-08-0 [smolecule.com]

- 9. UWPR [proteomicsresource.washington.edu]

- 10. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs | bioRxiv [biorxiv.org]

- 12. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemignition.com [chemignition.com]

An In-Depth Technical Guide to Ethylenediaminetetraacetic-d12 Acid (EDTA-d12) for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful aminopolycarboxylic acid renowned for its ability to sequester metal ions.[1] This hexadentate ligand forms stable, water-soluble complexes with a wide range of di- and trivalent cations, making it an indispensable tool in various fields, from industrial processes to medicine.[2][3] In the realm of analytical science, particularly in quantitative analysis, the deuterated analogue, Ethylenediaminetetraacetic-d12 acid (EDTA-d12), has emerged as a critical reagent. This guide provides a comprehensive overview of the physicochemical properties of EDTA-d12 and its application as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy, offering field-proven insights and detailed methodologies.

Core Physicochemical Properties of EDTA-d12

The defining characteristic of EDTA-d12 is the replacement of twelve hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a predictable increase in its molecular weight without significantly altering its chemical reactivity or chromatographic behavior compared to its non-deuterated counterpart. This property is fundamental to its utility in isotope dilution analysis.

| Property | Value | Source(s) |

| Molecular Weight | 304.32 g/mol | [4][5][6] |

| Chemical Formula | C₁₀D₁₂H₄N₂O₈ | [5] |

| Linear Formula | (HO₂CCD₂)₂N(CD₂)₂N(CD₂CO₂H)₂ | [4][7] |

| CAS Number | 203806-08-0 | [4][5][6] |

| Appearance | Solid | [1] |

| Melting Point | 250 °C (decomposes) | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Mass Shift | M+12 compared to unlabeled EDTA | [1] |

The Principle of Isotope Dilution Mass Spectrometry (IDMS) with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis. The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. Because the stable isotope-labeled internal standard (SIL-IS) is chemically and physically almost identical to the native analyte, it experiences the same processing variations, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrumental drift. By measuring the ratio of the signal from the native analyte to the signal from the SIL-IS, these variations are effectively normalized, leading to highly accurate and precise quantification.

Deuterated standards like EDTA-d12 are favored for this purpose because they co-elute with the unlabeled analyte in chromatographic systems, ensuring they are subjected to the same matrix effects at the same point in time.

Application I: Quantitative Analysis of EDTA in Biological Matrices via LC-MS/MS

Monitoring the concentration of EDTA in biological fluids is crucial in various contexts, such as in clinical studies where it is used as an anticoagulant in blood collection tubes or in toxicological assessments.[8] The following protocol provides a robust methodology for the quantification of EDTA in human plasma using EDTA-d12 as an internal standard.

Experimental Protocol: Quantification of EDTA in Human Plasma

This protocol is a synthesized methodology based on established principles of bioanalytical method development.

1. Reagents and Materials

-

EDTA (analytical standard)

-

This compound (EDTA-d12)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Deionized water

2. Preparation of Solutions

-

EDTA Stock Solution (1 mg/mL): Accurately weigh and dissolve EDTA in deionized water.

-

EDTA-d12 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve EDTA-d12 in deionized water.

-

Working IS Solution (10 µg/mL): Dilute the IS stock solution with 50:50 acetonitrile/water. The optimal concentration should be determined during method development but should be consistent across all samples.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, mid, high) by spiking appropriate amounts of the EDTA working stock solution into blank human plasma.

3. Sample Preparation (Protein Precipitation)

The causality behind this step is to remove high-abundance proteins from the plasma, which would otherwise interfere with the analysis and foul the LC-MS system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Qualitative and quantitative 1 H NMR spectroscopy for determination of divalent metal cation concentration in model salt solutions, food supplements, and pharmaceutical products by using EDTA as chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethylenediaminetetraacetic-d12 Acid (EDTA-d12): Mechanism of Action and Application as a Gold-Standard Internal Standard

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent with widespread applications in analytical chemistry, medicine, and industry.[] Its deuterated isotopologue, Ethylenediaminetetraacetic-d12 acid (EDTA-d12), retains the fundamental chelating properties of the parent molecule but possesses a distinct mass signature. This guide elucidates the core mechanism of EDTA's chelation action and details the primary, field-proven application of EDTA-d12. While its chelation mechanics are fundamentally identical to those of unlabeled EDTA, its true value in a research and development setting lies in its role as a stable isotope-labeled internal standard for quantitative mass spectrometry. This document provides the foundational principles, causality behind its use, and a validated protocol for its application, empowering researchers to achieve the highest levels of accuracy and precision in their analyses.

Part 1: The Fundamental Coordination Chemistry of EDTA

Molecular Structure and Lewis Base Properties

Ethylenediaminetetraacetic acid is an aminopolycarboxylic acid.[2][3] Its structure consists of an ethylenediamine backbone with four attached carboxylic acid groups.[4] In its fully deprotonated form (EDTA⁴⁻), the molecule possesses six donor sites for coordinating with a metal cation: two nitrogen atoms from the amine groups and four oxygen atoms from the carboxylate groups.[5][6] These sites can donate lone pairs of electrons, making EDTA an effective Lewis base.

The Chelation Mechanism: A Hexadentate Ligand

The defining characteristic of EDTA is its ability to act as a hexadentate ("six-toothed") ligand.[2] It can simultaneously bind to a single metal ion at six different points, forming a highly stable, cage-like structure around the cation.[7] This process, known as chelation, results in the formation of a metal-EDTA complex with a 1:1 stoichiometry for nearly all metal ions.[3] This stable, water-soluble complex effectively sequesters the metal ion, preventing it from participating in other reactions.[]

Caption: Octahedral coordination of a metal ion (Mⁿ⁺) by the hexadentate EDTA⁴⁻ ligand.

Thermodynamics and Stability of Metal-EDTA Complexes

The chelation of metal ions by EDTA is a thermodynamically favorable process, characterized by high formation constants (Kf), also known as stability constants. This enhanced stability compared to complexes formed by an equivalent number of monodentate ligands is known as the chelate effect.[8] The stability of these complexes varies depending on the metal ion and the pH of the solution.[8] EDTA forms particularly strong complexes with divalent and trivalent cations.[5]

| Metal Ion | Log Kf |

| Ca²⁺ | 10.6 |

| Mg²⁺ | 8.8 |

| Cu²⁺ | 18.8 |

| Fe³⁺ | 25.1 |

| Pb²⁺ | 18.0 |

| Co³⁺ | 41.4 |

| Data sourced from established chemical literature.[2][5] |

Part 2: Introduction to this compound (EDTA-d12)

Isotopic Labeling: The Significance of Deuteration

EDTA-d12 is a stable isotope-labeled version of EDTA where twelve hydrogen atoms have been replaced with deuterium (²H), a heavy isotope of hydrogen.[9] Specifically, the hydrogens on the ethylene backbone and the methylene groups of the acetate arms are deuterated.[9] This substitution does not alter the chemical properties or the fundamental mechanism of chelation, as the electron configuration remains the same.[10] The critical difference is the increase in molecular mass.

Physicochemical Properties of EDTA-d12 vs. EDTA

The primary physicochemical difference between EDTA and EDTA-d12 is their molar mass. This distinction is the cornerstone of its application in mass spectrometry.

| Property | EDTA (C₁₀H₁₆N₂O₈) | EDTA-d12 (C₁₀H₄D₁₂N₂O₈) |

| Molar Mass ( g/mol ) | ~292.24 | ~304.32 |

| Chelation Sites | 6 (2 N, 4 O) | 6 (2 N, 4 O) |

| Metal Stoichiometry | 1:1 | 1:1 |

| Chemical Reactivity | Identical | Identical |

Impact of Deuteration on Chelation: A Kinetic Isotope Effect (KIE) Perspective

A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[11] A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[10]

In the case of EDTA-d12 chelation, the carbon-deuterium (C-D) bonds are not broken during the formation of the metal complex. Therefore, no significant primary KIE is expected. While minor secondary KIEs can occur due to changes in vibrational frequencies of bonds adjacent to the reaction center, these effects on the rate of chelation are generally negligible and do not impact the thermodynamic stability (the final Kf) of the resulting metal-d12-EDTA complex.[12] For all practical purposes in its role as an internal standard, the binding affinity and equilibrium of EDTA-d12 are considered identical to that of unlabeled EDTA.

Caption: A conceptual diagram illustrating the origin of a primary kinetic isotope effect.

Part 3: The Primary Mechanism of Action: EDTA-d12 as an Internal Standard

While EDTA-d12 is a chelating agent, its "mechanism of action" in a modern analytical context refers to its function in ensuring data integrity during quantification. Its primary application is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS).[13]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a gold-standard analytical technique for achieving high-accuracy quantitative measurements. The method involves adding a known amount of an isotopically labeled version of the analyte (e.g., EDTA-d12) to the unknown sample. The native (unlabeled) analyte and the labeled internal standard are assumed to behave identically during sample preparation and analysis.[14] Quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard.[15]

Why EDTA-d12 is the Gold Standard for EDTA Quantification

The use of a stable isotope-labeled internal standard like EDTA-d12 is considered the most robust method for quantitative analysis for several key reasons:

-

Correction for Sample Loss: Any physical loss of the analyte during complex sample preparation steps (e.g., extraction, protein precipitation) will be mirrored by a proportional loss of the EDTA-d12 standard. The ratio of the two remains constant, ensuring the final calculated concentration is unaffected.[15]

-

Mitigation of Matrix Effects: In techniques like electrospray ionization mass spectrometry (ESI-MS), other molecules in the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Because EDTA-d12 is chemically identical to EDTA, it experiences the exact same matrix effects.[14] The use of the ratio effectively cancels out this source of error.

-

Identical Chromatographic Behavior: In liquid chromatography-mass spectrometry (LC-MS), EDTA-d12 co-elutes perfectly with unlabeled EDTA.[14] This ensures that both are measured under the exact same conditions at the same time, further correcting for any temporal variations in instrument performance.

Authoritative Insight: The Self-Validating System

The use of a stable isotope-labeled internal standard creates a self-validating system within each sample. Any unforeseen issue during the analytical process—such as an incomplete extraction in one sample or a fluctuation in the mass spectrometer's ion source for another—is inherently corrected for. This provides unparalleled confidence in the accuracy and precision of the final quantitative data, a critical requirement in regulated environments like drug development.[16]

Part 4: Field-Proven Methodology: Quantitative Analysis of EDTA in Human Plasma using LC-MS/MS

This section provides a representative protocol for the quantification of EDTA in a complex biological matrix, demonstrating the practical application of EDTA-d12.

Experimental Objective and Design

Objective: To accurately determine the concentration of EDTA in human plasma samples. Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an EDTA-d12 internal standard. Rationale: LC-MS/MS provides high selectivity and sensitivity. The use of EDTA-d12 as the internal standard ensures the highest level of accuracy by correcting for matrix effects and procedural losses inherent in plasma analysis.[14][17]

Detailed Step-by-Step Protocol

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of unlabeled EDTA (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.001M NaOH).[18]

-